4-[2-(2-Phenoxyethoxy)benzoyl]morpholine
Description
4-[2-(2-Phenoxyethoxy)benzoyl]morpholine (CAS: 881575-74-2) is a morpholine derivative characterized by a benzoyl core substituted with a phenoxyethoxy group at the 2-position of the phenyl ring and a morpholine moiety at the 4-position. Its molecular formula is C₁₉H₂₁NO₄, with a molecular weight of 327.37 g/mol .
Properties
CAS No. |
881575-74-2 |
|---|---|
Molecular Formula |
C19H21NO4 |
Molecular Weight |
327.4g/mol |
IUPAC Name |
morpholin-4-yl-[2-(2-phenoxyethoxy)phenyl]methanone |
InChI |
InChI=1S/C19H21NO4/c21-19(20-10-12-22-13-11-20)17-8-4-5-9-18(17)24-15-14-23-16-6-2-1-3-7-16/h1-9H,10-15H2 |
InChI Key |
HWBWIHAUZWHVGH-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC=CC=C2OCCOC3=CC=CC=C3 |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2OCCOC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Differences
The table below compares 4-[2-(2-Phenoxyethoxy)benzoyl]morpholine with five structurally related morpholine derivatives:
Key Observations :
- Molecular Weight and Substituent Bulk: The target compound has the highest molecular weight (327.37 g/mol) among the analogs due to its extended phenoxyethoxy group. In contrast, 4-(4-methoxybenzothioyl)morpholine has the lowest molecular weight (237.31 g/mol), attributed to its simpler methoxy and thioester substituents.
- Electronic Effects : The dimethoxy and benzothioyl groups in analogs and introduce electron-donating and electron-withdrawing effects, respectively, which may alter reactivity in synthetic pathways.
- Flexibility vs. Rigidity: The phenoxyethoxy group in the target compound provides conformational flexibility, whereas the ethoxyphenoxymethyl group in creates a more rigid structure.
Functional Modifications
- Bioactivity Potential: The benzyloxy group in can be hydrogenated to a hydroxyl group, yielding 4-[2-(4-hydroxyphenylamino)benzoyl]morpholine, which may enhance biological interactions (e.g., hydrogen bonding) . This suggests that similar modifications to the target compound’s phenoxyethoxy group (e.g., dealkylation) could be explored for drug discovery.
- Thioester vs. Ester Groups : The thioester in may confer distinct reactivity compared to the ester linkage in the target compound, such as increased resistance to hydrolysis.
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